molecular formula C22H25N B14375604 3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 88543-22-0

3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B14375604
CAS No.: 88543-22-0
M. Wt: 303.4 g/mol
InChI Key: SIXLZJCMCBLHIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclo[3.2.1]octane scaffolds from vinylogous carbonates and N-substituted hydroxylamine hydrochlorides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as N-hydroxy acetylation, treatment with samarium(II) iodide (SmI2), and amide methylation .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs .

Scientific Research Applications

3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane is unique due to its specific structural features, including the presence of a nitrogen atom and the diphenylethenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

88543-22-0

Molecular Formula

C22H25N

Molecular Weight

303.4 g/mol

IUPAC Name

3-(2,2-diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C22H25N/c1-23-20-12-13-21(23)15-17(14-20)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,20-21H,12-15H2,1H3

InChI Key

SIXLZJCMCBLHIN-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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